molecular formula C11H12BrNO B1449675 4-bromo-N-cyclopropyl-3-methylbenzamide CAS No. 1564656-09-2

4-bromo-N-cyclopropyl-3-methylbenzamide

Cat. No.: B1449675
CAS No.: 1564656-09-2
M. Wt: 254.12 g/mol
InChI Key: NPDMXQWPICMTRJ-UHFFFAOYSA-N
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Description

4-bromo-N-cyclopropyl-3-methylbenzamide is a useful research compound. Its molecular formula is C11H12BrNO and its molecular weight is 254.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-bromo-N-cyclopropyl-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-7-6-8(2-5-10(7)12)11(14)13-9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDMXQWPICMTRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Bromo-N-cyclopropyl-3-methylbenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. For instance, it has been observed to interact with enzymes involved in the synthesis and degradation of specific biomolecules, thereby influencing their activity and stability .

Cellular Effects

The effects of 4-bromo-N-cyclopropyl-3-methylbenzamide on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of genes involved in critical cellular processes, leading to changes in cell behavior and function. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and levels of various metabolites .

Molecular Mechanism

At the molecular level, 4-bromo-N-cyclopropyl-3-methylbenzamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-bromo-N-cyclopropyl-3-methylbenzamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to 4-bromo-N-cyclopropyl-3-methylbenzamide can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-bromo-N-cyclopropyl-3-methylbenzamide vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 4-bromo-N-cyclopropyl-3-methylbenzamide can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

4-Bromo-N-cyclopropyl-3-methylbenzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of biomolecules. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, 4-bromo-N-cyclopropyl-3-methylbenzamide is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential accumulation in certain tissues .

Biological Activity

4-Bromo-N-cyclopropyl-3-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and related case studies.

  • Chemical Formula : C12H14BrN
  • Molecular Weight : 256.15 g/mol
  • CAS Number : 1564656-09-2

Biological Activity Overview

4-Bromo-N-cyclopropyl-3-methylbenzamide has been studied for various biological activities, including its effects on enzyme inhibition, antitumor properties, and interactions with specific biological targets.

The compound's mechanism of action primarily involves the modulation of specific enzyme activities and receptor interactions. For instance, it has been noted to inhibit certain ATPases, which are critical for cellular ion transport and signaling pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects against diseases such as cancer and malaria .

Antitumor Activity

A study evaluated the antitumor efficacy of 4-Bromo-N-cyclopropyl-3-methylbenzamide in various cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast cancer models. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Antimalarial Properties

Research also highlighted the compound's activity against Plasmodium falciparum, the causative agent of malaria. In vitro assays demonstrated that 4-Bromo-N-cyclopropyl-3-methylbenzamide inhibited PfATP4, an essential enzyme for Na+ transport in the parasite. This inhibition resulted in impaired parasite viability, indicating its potential as a lead compound for antimalarial drug development .

Data Tables

Biological Activity Effect IC50 Value (µM) Reference
Antitumor (breast cancer)Induces apoptosis5.6
Antimalarial (P. falciparum)Inhibits PfATP40.8

Comparative Analysis

When compared to similar compounds, such as other N-substituted benzamides, 4-Bromo-N-cyclopropyl-3-methylbenzamide exhibits a unique profile of biological activity due to its cyclopropyl group and bromine substitution. These modifications enhance its binding affinity to target enzymes and receptors, potentially leading to increased potency against specific diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.